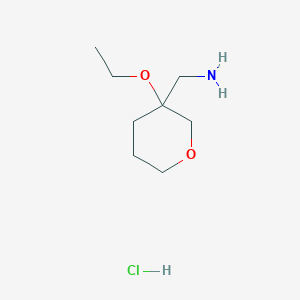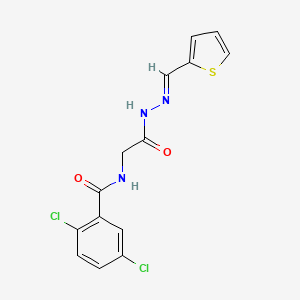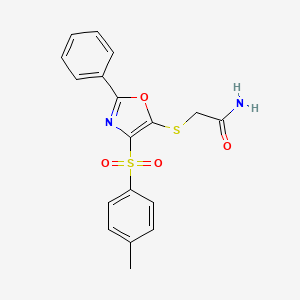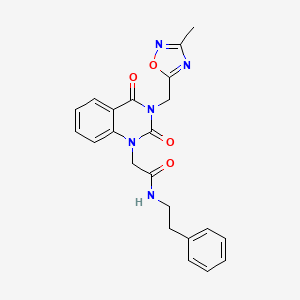
(3-Ethoxyoxan-3-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3-Ethoxyoxan-3-yl)methanamine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which may provide insights into the synthesis and properties of similar compounds. For instance, the preparation of a chiral intermediate for Mevinolin and Compactin is described, which involves the regiospecific ring opening of a tetrahydrofuran derivative . Although this does not directly pertain to the compound , the methodologies used for synthesizing such intermediates could be relevant.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including ring opening reactions, oximation, reduction, and salification reactions . For example, the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin and hydroxylamine hydrochloride is achieved through these steps, resulting in a high overall yield of 89.7% . These methods could potentially be adapted for the synthesis of "(3-Ethoxyoxan-3-yl)methanamine;hydrochloride" by considering the functional groups and the core structure of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds is typically confirmed using techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (1H NMR) . These analytical methods provide detailed information about the molecular framework and the nature of specific functional groups present in the compound. For the compound , similar analytical techniques would be employed to confirm its structure after synthesis.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "(3-Ethoxyoxan-3-yl)methanamine;hydrochloride". However, the synthesis of related compounds involves reactions that are sensitive to factors such as the ratio of raw materials, reaction time, temperature, and catalysts . These factors are crucial in optimizing the yield and purity of the synthesized compounds and would be equally important in the reactions involving the compound of interest.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(3-Ethoxyoxan-3-yl)methanamine;hydrochloride" are not discussed in the provided papers, the properties of similar compounds can be inferred. For instance, methoxamine hydrochloride is a synthetic sympathomimetic compound with specific therapeutic uses and is known for its cardiovascular effects . The physical and chemical properties of the compound would likely be characterized by its solubility, melting point, boiling point, and stability, which are standard parameters assessed during the development of new chemical entities.
科学的研究の応用
1. Synthesis and Characterization
- Synthesis Techniques: Large-scale syntheses of branched acyclic polyamines, including compounds structurally related to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have been developed. Techniques like cation-exchange chromatography and selective complexation are used for efficient isolation and purification of these compounds (Geue & Searle, 1983).
2. Photocytotoxicity and Imaging
- Photocytotoxicity in Red Light: Iron(III) complexes with ligands similar to (3-Ethoxyoxan-3-yl)methanamine hydrochloride have been studied for their unprecedented photocytotoxicity in red light. They demonstrate potential in cellular imaging and cancer therapy (Basu et al., 2014).
3. Anticonvulsant Properties
- Potential Anticonvulsant Agents: A series of novel Schiff bases of 3-aminomethyl pyridine, structurally related to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have been synthesized and screened for anticonvulsant activity. These compounds have shown promising results in various models, indicating potential therapeutic applications (Pandey & Srivastava, 2011).
4. Catalysis and Hydroxylation
- Catalysts for Hydroxylation: Diiron(III) complexes with tridentate 3N ligands, akin to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have been studied as functional models for methane monooxygenases. These complexes show efficiency in the selective hydroxylation of alkanes, suggesting potential industrial and environmental applications (Sankaralingam & Palaniandavar, 2014).
5. Drug Development
- Antidepressant Agents: Research into 3-ethoxyquinoxalin-2-carboxamides, structurally related to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, has shown potential in the development of new antidepressants. These compounds demonstrate effective 5-HT3 receptor antagonism, a target for depressive disorders (Mahesh et al., 2011).
6. Novel Synthesis Approaches
- Synthesis of Derivatives: Innovative synthesis methods for benzofuran- and indol-2-yl-methanamine derivatives, related to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have been reported. These methods provide a variety of substituted benzofuran and indol compounds for further research and application (Schlosser et al., 2015).
7. Learning and Memory Studies
- Effects on Learning and Memory: Studies on (3-thiophenyl)methoxy acetate hydrochloride, structurally similar to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have shown significant facilitation effects on learning and memory in animal models (Jiang Jing-ai, 2006).
8. Functional Polymers
- Functional Couplers and Polymers: Research involving compounds like 5-Ethyl-5-(((2-oxo-1,3-dioxolan-4-yl)methoxy)methyl)-1,3-dioxan-2-one, structurally akin to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, has been conducted. These compounds are used in the synthesis of functional couplers and polymers with potential applications in various industrial sectors (He, Keul, & Möller, 2011).
9. Antimicrobial Activity
- Quinoline Derivatives with Antimicrobial Activity: The synthesis and antimicrobial activity evaluation of new quinoline derivatives carrying a 1,2,3-triazole moiety, related to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have been reported. These compounds exhibit moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
10. Antioxidant Properties
- Antioxidant Effects of Kynurenines: Kynurenines, the main products of tryptophan catabolism and structurally similar to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, exhibit both prooxidant and antioxidant effects. Their ability to quench free radicals is significant in neurological and cognitive disorders (Zhuravlev et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug . Therefore, it may also target the urinary tract.
Mode of Action
Considering its structural similarity to methenamine , it might also work as a urinary tract antiseptic. Methenamine works by getting hydrolyzed to formaldehyde in an acidic environment (pH<6), which is highly bactericidal .
Biochemical Pathways
Based on its similarity to methenamine , it might affect the pathways related to bacterial growth in the urinary tract by releasing formaldehyde, which is bactericidal .
Pharmacokinetics
For methenamine, ingestion of a 1-gram dose produces antibacterial activity in the urine within 1/2 hour . This suggests that (3-Ethoxyoxan-3-yl)methanamine hydrochloride might also have similar pharmacokinetic properties.
Result of Action
Based on its similarity to methenamine , it might result in the death of bacteria in the urinary tract due to the bactericidal action of formaldehyde .
Action Environment
The action of (3-Ethoxyoxan-3-yl)methanamine hydrochloride might be influenced by environmental factors such as pH. For Methenamine, an acidic environment (pH<6) is necessary for its hydrolysis to formaldehyde . Therefore, the action, efficacy, and stability of (3-Ethoxyoxan-3-yl)methanamine hydrochloride might also be influenced by the pH of the environment.
特性
IUPAC Name |
(3-ethoxyoxan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-11-8(6-9)4-3-5-10-7-8;/h2-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVXAUHZMXFFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCOC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxyoxan-3-yl)methanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid](/img/structure/B3010037.png)




![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)
![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)
![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)


![N-(4-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3010057.png)
![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)
